

# A Technical Guide to (R)-AMG-193: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of **(R)-AMG-193**, a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). This document details the key synthetic strategies, experimental methodologies, and the underlying signaling pathway, offering valuable insights for professionals in drug discovery and development.

### **Chemical Structure**

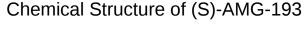
**(R)-AMG-193** is the less active enantiomer of the clinically investigated molecule, AMG-193. The biologically active form is the (S)-enantiomer, with the IUPAC name (S)-(4-amino-1,3-dihydrofuro[3,4-c][1][2]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone. For the remainder of this guide, "AMG-193" will refer to the active (S)-enantiomer.

Chemical Formula: C22H19F3N4O3

Molecular Weight: 444.41 g/mol

The structure of AMG-193 is characterized by a central naphthyridine core linked via an amide bond to a chiral morpholine moiety substituted with a trifluoromethylphenyl group. A co-crystal structure of AMG-193 in complex with MTA-bound PRMT5:MEP50 has been solved, providing detailed insights into its binding mode (PDB: 9C10).[3]







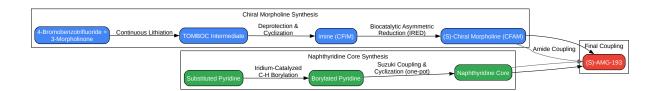
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Caption: Chemical structure of (S)-AMG-193.

# **Synthesis Pathway**

The manufacturing process for AMG-193 employs a convergent synthesis strategy, which involves the preparation of two key intermediates—a chiral morpholine fragment and a naphthyridine core—followed by their coupling to form the final active pharmaceutical ingredient (API).[1][4] This approach allows for efficient and scalable production.[4]

A high-level overview of the synthesis is presented below:



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Caption: Convergent synthesis pathway of (S)-AMG-193.

# **Synthesis of the Chiral Morpholine Fragment**



The synthesis of the key chiral morpholine intermediate, referred to as CFAM, is a critical part of the overall process and is achieved in three main steps:

- Continuous Lithiation: The synthesis begins with the reaction of 4-bromobenzotrifluoride and 3-morpholinone via a continuous lithiation process to generate the intermediate TOMBOC. This flow process offers significant safety and cost advantages over previous magnesiumbased syntheses.[5]
- Deprotection and Cyclization: The TOMBOC intermediate undergoes a deprotection and cyclization sequence to form the imine, CFIM.[5]
- Biocatalytic Asymmetric Reduction: The prochiral imine (CFIM) is then subjected to a highly enantioselective biocatalytic asymmetric reduction using an imine reductase (IRED) enzyme to yield the desired (S)-chiral morpholine (CFAM).[4][5] This enzymatic step is crucial for establishing the correct stereochemistry of the final molecule. Over 900 kg of the hydrochloride salt of CFAM has been produced with a purity of 100 A%.[5]

# **Synthesis of the Naphthyridine Core**

The naphthyridine core is synthesized through a highly efficient process that utilizes modern catalytic methods:

- Iridium-Catalyzed C-H Borylation: The synthesis starts with a substituted pyridine which undergoes a selective iridium-catalyzed C-H borylation to introduce a boronic ester group.[1]
  [4]
- One-Pot Suzuki Coupling and Cyclization: The resulting borylated pyridine is then subjected
  to a palladium-catalyzed Suzuki coupling followed by a cyclization reaction in a single pot.
  This one-pot procedure streamlines the synthesis and leads to the formation of the
  naphthyridine core in an 81% isolated yield and high purity.[1]

# **Final Amide Coupling**

The final step in the synthesis of AMG-193 is the amide coupling of the chiral morpholine fragment (CFAM) and the naphthyridine core. This reaction forms the central amide bond to yield the final drug substance.



# **Experimental Protocols**

Detailed experimental procedures for the synthesis of AMG-193 are provided in the supplementary information of the publication "Development of a Manufacturing Route toward AMG 193, an MTA-Cooperative PRMT5 Inhibitor" in Organic Process Research & Development.[1] The following are summaries of the key experimental protocols.

Table 1: Summary of Key Synthetic Transformations and Yields



Step	Transformat ion	Key Reagents/C atalysts	Yield	Purity/Enan tiomeric Excess	Reference
Chiral Morpholine Synthesis					
1	Continuous Lithiation	4- bromobenzotr ifluoride, 3- morpholinone , n-BuLi	High	High Purity	[5]
2	Deprotection & Cyclization	-	-	-	[5]
3	Biocatalytic Asymmetric Reduction	Imine (CFIM), Imine Reductase (IRED)	-	100 A% (as HCl salt)	[5]
Naphthyridine Core Synthesis					
4	Ir-catalyzed C-H Borylation	Substituted pyridine, [Ir(cod)Cl] <sub>2</sub> , dtbpy, B <sub>2</sub> pin <sub>2</sub>	-	-	[1][4]
5	Suzuki Coupling & Cyclization	Borylated pyridine, Pd catalyst	81% (isolated)	94.4% (w/w)	[1]
Final Coupling					
6	Amide Coupling	Chiral morpholine (CFAM),	-	High Purity	[1]



Naphthyridine core

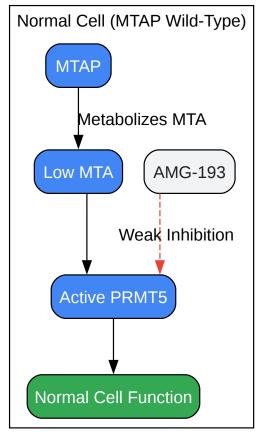
# **Signaling Pathway and Mechanism of Action**

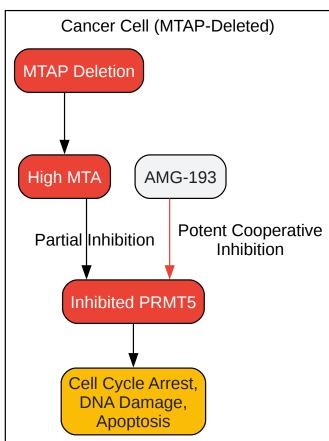
AMG-193 is a first-in-class, orally active, and MTA-cooperative inhibitor of PRMT5.[3] Its mechanism of action is based on the principle of synthetic lethality, specifically targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3]

The MTAP-PRMT5 Synthetic Lethal Interaction:

- MTAP Deletion: A significant percentage of human cancers have a deletion in the MTAP gene, which is located near the tumor suppressor gene CDKN2A.
- MTA Accumulation: The absence of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells.
- MTA-Cooperative Inhibition of PRMT5: MTA is a natural, weak inhibitor of PRMT5. AMG-193
  is designed to preferentially bind to the MTA-bound form of PRMT5, forming a stable ternary
  complex. This cooperative binding significantly enhances the inhibitory potency of AMG-193
  in MTAP-deleted cells.
- Downstream Effects: The potent and selective inhibition of PRMT5 in these cancer cells
  leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins. This, in
  turn, induces DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading
  to apoptosis of the cancer cells.[3]







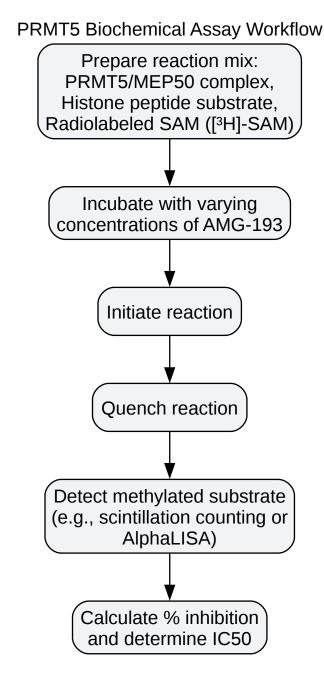
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Caption: Signaling pathway of AMG-193 in normal versus MTAP-deleted cancer cells.

# **Key Experimental Workflows PRMT5 Biochemical Assay**

A common method to assess the inhibitory activity of compounds like AMG-193 on PRMT5 is a biochemical assay that measures the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a substrate (e.g., a histone peptide).





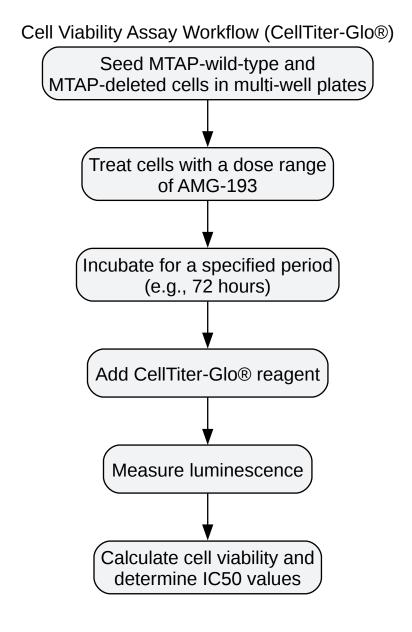
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Caption: Workflow for a typical PRMT5 biochemical inhibition assay.

### **Cell Viability Assay**

To determine the cytotoxic effects of AMG-193 on cancer cells, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often employed. This assay quantifies ATP, an indicator of metabolically active cells.





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Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

# **Quantitative Data**

Table 2: Biological Activity of (S)-AMG-193



Assay	Cell Line/Target	Condition	IC50 / Activity	Reference
PRMT5 Inhibition	-	In the presence of MTA	0.107 μΜ	[6]
Cell Viability	HCT116 (MTAP- deleted)	-	Potent Inhibition	[3]
Cell Viability	HCT116 (MTAP- wild-type)	-	Significantly less potent	[3]
In Vivo Efficacy	BxPC-3 (pancreatic cancer) xenograft	100 mg/kg, once daily	96% Tumor Growth Inhibition	
In Vivo Efficacy	U87MG (glioblastoma) xenograft	100 mg/kg, once daily	88% Tumor Growth Inhibition	_

This technical guide provides a foundational understanding of the chemical structure, synthesis, and mechanism of action of (S)-AMG-193. For more detailed experimental procedures and characterization data, readers are encouraged to consult the primary literature and its supporting information.

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